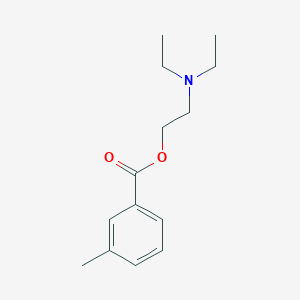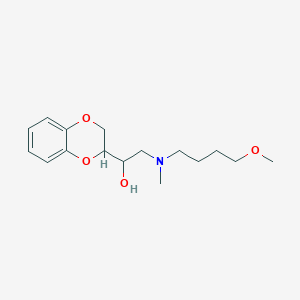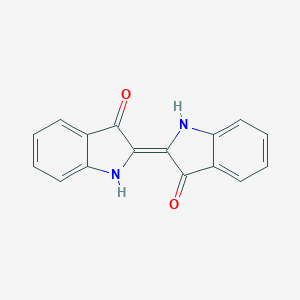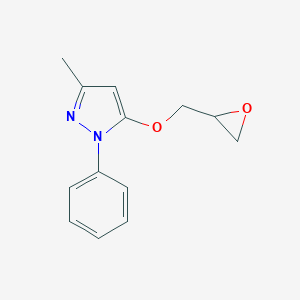
5-(2,3-Epoxypropoxy)-3-methyl-1-phenylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Epoxypropoxy)-3-methyl-1-phenylpyrazole, commonly known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. EPP is a pyrazole-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of EPP is not fully understood. However, it is believed that EPP works by inhibiting the activity of certain enzymes and proteins in the target organism. EPP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system of insects and other pests. EPP has also been shown to inhibit the activity of certain enzymes involved in the metabolism of plant species.
Effets Biochimiques Et Physiologiques
EPP has been shown to have various biochemical and physiological effects. In insects and other pests, EPP has been shown to cause paralysis and death by inhibiting the activity of acetylcholinesterase. In plants, EPP has been shown to inhibit the growth of plant species by inhibiting the activity of certain enzymes involved in the metabolism of plants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EPP in lab experiments is its ability to inhibit the activity of certain enzymes and proteins in the target organism. This makes EPP a valuable tool in studying the biochemical and physiological effects of these enzymes and proteins. However, one of the limitations of using EPP in lab experiments is its potential toxicity to non-target organisms. Careful handling and disposal of EPP are required to minimize its impact on the environment.
Orientations Futures
There are several future directions for the study of EPP. One of the most promising directions is the development of EPP-based pesticides and herbicides. EPP has shown significant potential in inhibiting the growth of various plant species and pests, and further research in this area could lead to the development of more effective and environmentally friendly pesticides and herbicides. Another future direction is the study of the mechanism of action of EPP. Further research in this area could lead to a better understanding of how EPP works and its potential in various scientific research applications.
Méthodes De Synthèse
EPP can be synthesized using various methods. One of the most commonly used methods is the reaction between 1-phenyl-3-methyl-5-pyrazolone and epichlorohydrin in the presence of a base catalyst. The reaction yields EPP as a white solid with a melting point of 77-80°C. Other methods, such as the reaction between 3-methyl-1-phenylpyrazole and epichlorohydrin, have also been used to synthesize EPP.
Applications De Recherche Scientifique
EPP has been extensively studied for its potential in various scientific research applications. One of the most promising applications of EPP is its use as a corrosion inhibitor in metal alloys. EPP has been shown to significantly reduce the corrosion rate of metal alloys in various corrosive environments. EPP has also been studied for its potential as a pesticide and herbicide due to its ability to inhibit the growth of various plant species and pests.
Propriétés
Numéro CAS |
15083-41-7 |
|---|---|
Nom du produit |
5-(2,3-Epoxypropoxy)-3-methyl-1-phenylpyrazole |
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole |
InChI |
InChI=1S/C13H14N2O2/c1-10-7-13(17-9-12-8-16-12)15(14-10)11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 |
Clé InChI |
HFIKTDAWTDZAEU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



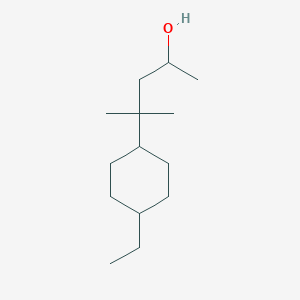
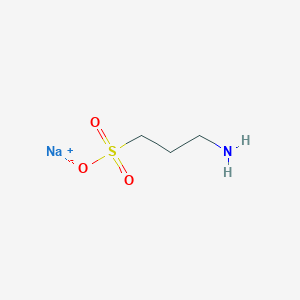
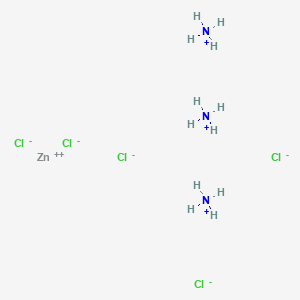
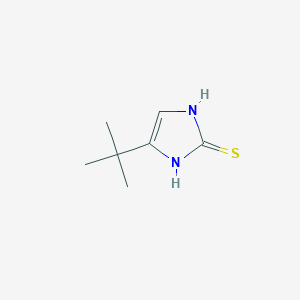

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
